N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, a thiophene ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an amine precursor under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction of the oxalamide core with a chlorophenyl derivative.
Incorporation of the furan and thiophene rings: These heterocyclic rings can be introduced through coupling reactions, such as Suzuki-Miyaura coupling, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxalamide core can produce corresponding amines.
Scientific Research Applications
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The unique combination of functional groups makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, leading to modulation of biological pathways. Specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorophenyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(2-chlorophenyl)-N2-(2-thiophen-3-yl)ethyl)oxalamide
- N1-(2-chlorophenyl)-N2-(2-furan-2-yl)ethyl)oxalamide
Uniqueness
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the presence of both furan and thiophene rings along with the oxalamide core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c19-13-4-1-2-5-14(13)21-17(23)16(22)20-11-18(24,12-7-9-26-10-12)15-6-3-8-25-15/h1-10,24H,11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCIDXPHFOSZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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